molecular formula C20H15N3O5S B1604810 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- CAS No. 6222-65-7

2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-

Cat. No.: B1604810
CAS No.: 6222-65-7
M. Wt: 409.4 g/mol
InChI Key: ZCQMYMXRGJWSHH-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- is a complex organic compound with a molecular formula of C21H15N3O5S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the anthracene derivative as the core structure. The process may include nitration, reduction, and sulfonation reactions under controlled conditions to introduce the amino and sulfonic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of anthraquinone derivatives.

  • Reduction: Production of anthracene derivatives with reduced functional groups.

  • Substitution: Introduction of different substituents on the anthracene ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds include anthraquinone derivatives and other anthracene-based molecules. the presence of both amino and sulfonic acid groups sets it apart, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-4-(4-aminoanilino)-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,21-22H2,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQMYMXRGJWSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064144
Record name 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-
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Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6222-65-7, 40951-76-6
Record name 1-Amino-4-(4-aminoanilino)anthraquinone-2-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6222-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anthracenesulfonic acid, 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-
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Record name 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-(4-aminoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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